molecular formula C7H7NO2 B097638 3-Acetoxypyridine CAS No. 17747-43-2

3-Acetoxypyridine

Cat. No.: B097638
CAS No.: 17747-43-2
M. Wt: 137.14 g/mol
InChI Key: QZDWODWEESGPLC-UHFFFAOYSA-N
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Description

3-Acetoxypyridine is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 273047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 3-Substituted 2-Aminofuro[3,2-b]pyridines

    • 3-Acetoxypyridine, derived from 3-hydroxypyridine N-oxide, has been used in the synthesis of 3-substituted 2-aminofuro[3,2-b]pyridines. These compounds exhibit various tautomeric structures and can undergo cyclization in strong acids (Stein, Manna, & Lombardi, 1978).
  • Study of Tautomeric Equilibria

    • Research has focused on the equilibrium between 4-acetoxypyridine and N-acetyl-4-pyridone. These compounds demonstrate that in solution, two isomers are in equilibrium, contributing to the understanding of the behavior of pyridine derivatives (Fleming & Philippides, 1970).
  • Investigation into Ionic and Cycloaddition Reactions

    • The addition of acetic acid to pyridynes and quinolynes, resulting in products like 2-acetoxypyridine, has been studied to understand their ionic and cycloaddition reactions. These reactions provide insights into the chemical behavior of pyridine derivatives (Fleet, Fleming, & Philippides, 1971).
  • Antimicrobial Activity of Iron Chelators

    • This compound derivatives have been evaluated for their antimicrobial activity. Compounds like CP251 exhibit inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections (Qiu et al., 2011).
  • Preparation of 3-Acetylamino-5-ethoxypyridine

    • The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine demonstrates the utility of this compound derivatives in synthesizing other chemical compounds (Hertog, Falter, & Van D. Linde, 1948).
  • Inhibition of Tyrosinase by Pyridinones

    • Studies on 3-hydroxypyridine-4-ones, related to this compound, have explored their potential as iron(III) chelators and inhibitors of tyrosinase. This research is significant for understanding the interaction of these compounds with enzymes (Hider & Lerch, 1989).
  • Chemiluminescence in DNA Reactions

    • The effect of 3-hydroxypyridines on the chemiluminescence of the reaction of DNA with N-acetylethylenimine has been studied, highlighting the potential role of these compounds in influencing DNA interactions (Troitskaya, Lashkova, & Kruglyakova, 1976).
  • Development of Novel Anticonvulsants

    • Research on derivatives of this compound has led to the synthesis of new compounds with significant anticonvulsant activity, indicating their potential application in medical treatments (Unverferth et al., 1998).
  • Supramolecular Structures with Binding Sites

    • The development of supramolecular structures containing this compound derivatives demonstrates their utility in creating compounds with specific binding sites for ions and metals, contributing to advancements in chemical engineering and materials science (Hilmey & Paquette, 2004).

Safety and Hazards

3-Acetoxypyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

pyridin-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-3-2-4-8-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDWODWEESGPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170315
Record name 3-Pyridyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17747-43-2
Record name 3-Acetoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17747-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridyl acetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017747432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17747-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-pyridyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.932
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Record name 3-PYRIDYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E55385Q47
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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